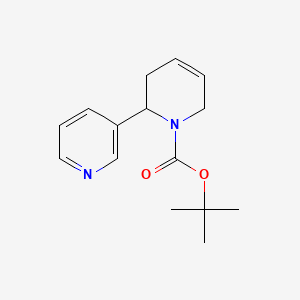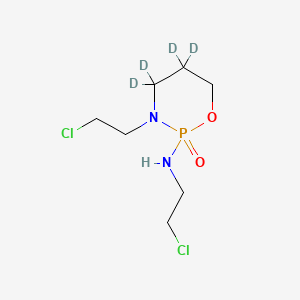![molecular formula C16H11ClN2O2 B564971 5-[(7-クロロ-4-キノリル)アミノ]-2-ヒドロキシベンズアルデヒド CAS No. 172476-18-5](/img/structure/B564971.png)
5-[(7-クロロ-4-キノリル)アミノ]-2-ヒドロキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol It is characterized by the presence of a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further connected to a hydroxybenzaldehyde moiety
科学的研究の応用
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has several scientific research applications:
作用機序
Target of Action
Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine to introduce the amino group at the 4th position . This intermediate is then reacted with 2-hydroxybenzaldehyde under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The aldehyde group can be reduced to form alcohol derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with structural similarities to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.
Quinoline derivatives: Various other quinoline-based compounds with antimicrobial and therapeutic properties.
Uniqueness
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNHPGTHFOACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675761 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-18-5 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











